6-Hydroxyquinoline
6-Hydroxyquinoline
6-Hydroxyquinoline is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions. The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na+-exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra.
Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6.
Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6.
Brand Name:
Vulcanchem
CAS No.:
580-16-5
VCID:
VC20834380
InChI:
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
SMILES:
C1=CC2=C(C=CC(=C2)O)N=C1
Molecular Formula:
C9H7NO
Molecular Weight:
145.16 g/mol
6-Hydroxyquinoline
CAS No.: 580-16-5
Cat. No.: VC20834380
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Hydroxyquinoline is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions. The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na+-exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra. Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6. |
|---|---|
| CAS No. | 580-16-5 |
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | quinolin-6-ol |
| Standard InChI | InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H |
| Standard InChI Key | OVYWMEWYEJLIER-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)N=C1 |
| Boiling Point | 360.0 °C |
| Melting Point | 195.0 °C |
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